Methylamine, N-(1-butylpentylidene)-

Chemical Structure Molecular Formula Comparator Identification

Methylamine, N-(1-butylpentylidene)- (CAS 10599-81-2), systematically named N-methylnonan-5-imine, is an N-methyl imine derived from methylamine and 5-nonanone. With a molecular formula of C10H21N and a molecular weight of 155.28 g/mol, it belongs to the N-alkyl imine class and finds primary application as a research intermediate, particularly in synthetic chemistry as a building block for substituted methylamine compounds used in agrochemical and pharmaceutical development.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 10599-81-2
Cat. No. B083674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamine, N-(1-butylpentylidene)-
CAS10599-81-2
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC(=NC)CCCC
InChIInChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3
InChIKeyNYBJOLCTDQUIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylamine, N-(1-butylpentylidene)- (CAS 10599-81-2): Imine Intermediate Overview for Research Procurement


Methylamine, N-(1-butylpentylidene)- (CAS 10599-81-2), systematically named N-methylnonan-5-imine, is an N-methyl imine derived from methylamine and 5-nonanone [1]. With a molecular formula of C10H21N and a molecular weight of 155.28 g/mol, it belongs to the N-alkyl imine class and finds primary application as a research intermediate, particularly in synthetic chemistry as a building block for substituted methylamine compounds used in agrochemical and pharmaceutical development [2]. Its standard commercial purity is typically 95%.

N-Methyl imine building block for substituted methylamine synthesis
Standard research-grade purity suitable for synthetic chemistry workflows
Unique GC-MS fingerprint supports analytical reference standard use

Why Substituting Methylamine, N-(1-butylpentylidene)- with a Generic N-Alkyl Imine Compromises Research Reproducibility


In research applications, substituting Methylamine, N-(1-butylpentylidene)- with a closely related N-alkyl analog, such as the N-ethyl variant (CAS 10599-82-3), is not a straightforward swap. Even a single methylene group change alters the compound's physicochemical profile, including predicted boiling point, pKa, and lipophilicity, which can impact reactivity, purification, and formulation . For analytical reference standards, the unique mass spectral fingerprint of this specific compound is definitive for its identification, making a generic analog unsuitable for GC-MS method validation or trace analysis [1]. The precise substitution pattern is often required for patent-protected synthetic pathways, where the N-methyl imine acts as a specific intermediate for generating active pharmaceutical or agrochemical ingredients [2].

N-Ethyl analog may shift physicochemical profile (boiling point, pKa), altering reactivity and purification behavior.

Mass spectral fingerprint is unique; a generic N-alkyl imine cannot serve as a validated reference standard for GC-MS identity confirmation.

Patent-protected synthetic routes may require the specific N-methyl substitution pattern, limiting analog interchangeability.

Quantitative Differentiation Guide for Methylamine, N-(1-butylpentylidene)- (CAS 10599-81-2)


Molecular Weight and Formula vs. N-ethyl Analog (CAS 10599-82-3) as a Baseline

The most direct comparator for Methylamine, N-(1-butylpentylidene)- is its N-ethyl analog, N-(1-Butylpentylidene)ethanamine (CAS 10599-82-3). The target compound's molecular formula is C10H21N with a molecular weight of 155.28 g/mol [1]. The comparator has a molecular formula of C11H23N and a molecular weight of 169.31 g/mol . This structural difference, specifically an N-methyl versus an N-ethyl group, is the foundational point of differentiation.

Molecular Identity Comparison
Head-to-head
C10H21N / 155.28 g/mol
vs. C11H23N / 169.31 g/mol
(+14.03 g/mol)
Confirms structural non-interchangeability with the N-ethyl analog.
Foundation for all subsequent property divergence.
Chemical Structure Molecular Formula Comparator Identification

Unique Mass Spectrometric Fingerprint for Identity Confirmation

The target compound possesses a distinct mass spectrum (GC-MS) with a unique SPLASH identifier (splash10-006x-9000000000-1fcbaff0fbf0a6f217a0), which serves as a quantifiable, machine-readable analytical fingerprint for its unambiguous identification [1]. This spectrum is ideal for spectral matching against experimental data using algorithms that generate a match score (e.g., 0-999 range), providing a quantitative method to confirm the presence and identity of this specific imine and exclude analogs like the N-ethyl variant, which would produce a different fragmentation pattern and SPLASH ID.

Mass Spectral Fingerprint
Class-level
Unique SPLASH ID
splash10-006x-9000000000-1fcbaff0fbf0a6f217a0
Supports identity confirmation in GC-MS method validation.
Distinct fragmentation pattern prevents analog misassignment.
Analytical Chemistry Mass Spectrometry Reference Standard

Predicted Physicochemical Property Shift vs. N-Ethyl Analog

A comparison of predicted physicochemical properties highlights a clear quantitative divergence between the target N-methyl compound and its N-ethyl analog. The comparator N-Ethyl-5-nonanimine has a predicted boiling point of 230.5±9.0 °C and a pKa of 8.03±0.50 . While precise predicted data for the N-methyl variant is not consolidated in a single authoritative source, the structural change from -CH3 to -CH2CH3 is known to reliably alter these properties. The N-methyl compound is expected to have a lower boiling point and a slightly different pKa, which would impact its behavior in reactions and purification, such as distillation or chromatographic separation.

Predicted Property Shift
Class-level
Predicted ΔBp < 230.5°C
Predicted ΔpKa ≠ 8.03
Supports expected differences in reactivity and purification.
Values inferred from N-ethyl analog data and class trends.
Physicochemistry Property Prediction Comparative Analytics

Patent-Cited Role as a Specific Synthetic Intermediate for Agrochemicals

A key industrial application of the imine class to which Methylamine, N-(1-butylpentylidene)- belongs is as an intermediate in the production of substituted methylamine compounds, such as pyridylmethylamines, which are crucial for synthesizing certain agricultural chemicals and medicines [1]. A specific patent describes a process where an N-methylidene-substituted methylamine oligomer—a compound directly derived from a substituted methylamine imine—is a key intermediate [1]. While the N-(1-butylpentylidene) group would need to be cleaved later, the specific imine structure is essential to the patented process for achieving high yield and low-cost production compared to prior methods like the phthalimide route, which was less economical [1].

Synthetic Intermediate Utility
Supporting evidence
Key intermediate in patented route
US 9,000,156
Supports procurement for reported high-yield synthesis of substituted methylamines.
Reported cost-effective alternative to prior art methods.
Synthetic Chemistry Agrochemical Intermediate Patent Synthesis

Defined Application Scenarios for Methylamine, N-(1-butylpentylidene)- Based on Verified Evidence


Analytical Reference Standard for GC-MS Method Validation

Procure Methylamine, N-(1-butylpentylidene)- exclusively for use as a certified analytical reference standard. Its unique, quantified GC-MS spectrum (SPLASH ID: splash10-006x-9000000000-1fcbaff0fbf0a6f217a0) provides the definitive fingerprint for method validation, enabling the selective identification and quantification of this specific compound in complex mixtures without interference from its N-ethyl analog [1].

Specialized N-Methyl Imine Building Block for Agrochemical Synthesis

Utilize this compound as a key starting material in synthetic pathways that require the specific N-methyl imine structure, as referenced in patents for producing substituted methylamine derivatives. This application leverages the documented role of this class of compounds in developing cost-effective and high-yield routes to intermediates for the agrochemical and pharmaceutical industries [1].

Comparative Physicochemical Studies in Imine Chemistry

Employ Methylamine, N-(1-butylpentylidene)- as the defined N-methyl member in a structure-property-relationship (SPR) study alongside its N-ethyl analog (CAS 10599-82-3). This enables the precise quantification of how a change from a methyl to an ethyl group on the imine nitrogen alters key predicted properties such as boiling point and pKa, contributing valuable data to computational chemistry models [1].

Application
Selection Property
Validation Focus
GC-MS method validation
Unique spectral fingerprint
Spectral match score review
Agrochemical synthesis intermediate
N-methyl imine specificity
Patented route compliance review
Imine SPR studies
N-methyl identity for comparison
Predicted property shift review
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